molecular formula C19H20INO3 B11564261 butyl 4-{[(E)-(2-hydroxy-3-iodo-5-methylphenyl)methylidene]amino}benzoate

butyl 4-{[(E)-(2-hydroxy-3-iodo-5-methylphenyl)methylidene]amino}benzoate

Cat. No.: B11564261
M. Wt: 437.3 g/mol
InChI Key: AWEAVGBQCWAPLK-UHFFFAOYSA-N
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Description

BUTYL 4-[(E)-[(2-HYDROXY-3-IODO-5-METHYLPHENYL)METHYLIDENE]AMINO]BENZOATE is a complex organic compound with a unique structure that includes a butyl ester, an iodinated phenol, and a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-[(E)-[(2-HYDROXY-3-IODO-5-METHYLPHENYL)METHYLIDENE]AMINO]BENZOATE typically involves a multi-step process. One common method includes the condensation of 2-hydroxy-3-iodo-5-methylbenzaldehyde with 4-aminobenzoic acid butyl ester under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-[(E)-[(2-HYDROXY-3-IODO-5-METHYLPHENYL)METHYLIDENE]AMINO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The iodine atom can be substituted with other nucleophiles in a halogen exchange reaction.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of azides or thioethers.

Scientific Research Applications

BUTYL 4-[(E)-[(2-HYDROXY-3-IODO-5-METHYLPHENYL)METHYLIDENE]AMINO]BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its iodinated phenol group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of BUTYL 4-[(E)-[(2-HYDROXY-3-IODO-5-METHYLPHENYL)METHYLIDENE]AMINO]BENZOATE involves its interaction with specific molecular targets. The iodinated phenol group can participate in halogen bonding, while the imine group can interact with nucleophilic sites in biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • BUTYL 4-[(E)-[(2-HYDROXY-3-CHLORO-5-METHYLPHENYL)METHYLIDENE]AMINO]BENZOATE
  • BUTYL 4-[(E)-[(2-HYDROXY-3-BROMO-5-METHYLPHENYL)METHYLIDENE]AMINO]BENZOATE

Uniqueness

The uniqueness of BUTYL 4-[(E)-[(2-HYDROXY-3-IODO-5-METHYLPHENYL)METHYLIDENE]AMINO]BENZOATE lies in its iodinated phenol group, which imparts distinct chemical and biological properties compared to its chloro and bromo analogs. The iodine atom can engage in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and biological activity.

Properties

Molecular Formula

C19H20INO3

Molecular Weight

437.3 g/mol

IUPAC Name

butyl 4-[(2-hydroxy-3-iodo-5-methylphenyl)methylideneamino]benzoate

InChI

InChI=1S/C19H20INO3/c1-3-4-9-24-19(23)14-5-7-16(8-6-14)21-12-15-10-13(2)11-17(20)18(15)22/h5-8,10-12,22H,3-4,9H2,1-2H3

InChI Key

AWEAVGBQCWAPLK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N=CC2=C(C(=CC(=C2)C)I)O

Origin of Product

United States

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